molecular formula C8H4BrCl2FO B1411239 2',3'-Dichloro-5'-fluorophenacyl bromide CAS No. 1806280-51-2

2',3'-Dichloro-5'-fluorophenacyl bromide

Cat. No.: B1411239
CAS No.: 1806280-51-2
M. Wt: 285.92 g/mol
InChI Key: WFLVJWKPKYMMRF-UHFFFAOYSA-N
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Description

2',3'-Dichloro-5'-fluorophenacyl bromide is a halogenated aromatic compound featuring a phenacyl backbone substituted with two chlorine atoms at the 2' and 3' positions, a fluorine atom at the 5' position, and a bromine atom at the α-carbon of the acetyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in radiopharmaceutical labeling and the preparation of bioactive molecules. Its structure combines electron-withdrawing halogens (Cl, F) and a reactive bromine, making it suitable for nucleophilic substitution reactions and cross-coupling methodologies .

Properties

IUPAC Name

2-bromo-1-(2,3-dichloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-3-7(13)5-1-4(12)2-6(10)8(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLVJWKPKYMMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Phenacyl Derivatives

Method Overview:
This approach involves the selective halogenation of phenacyl compounds, typically starting from phenacyl precursors, to introduce chlorine and fluorine substituents at specific positions on the aromatic ring.

Key Process:

  • The phenacyl compound is subjected to chlorination and fluorination using halogenating agents such as N-bromosuccinimide (NBS) or other halogen sources under controlled conditions.
  • The halogenation is often performed in solvents like acetonitrile or toluene, with catalysts such as p-toluenesulfonic acid or aluminum chloride to enhance selectivity.

Research Findings:

  • A study reports that NBS in acetonitrile at elevated temperatures (around 80°C) can facilitate selective fluorination and chlorination on phenacyl derivatives, yielding halogenated phenacyl compounds with high selectivity and yields up to 40%.

Method Overview:
The introduction of bromine at the 2'-position of the phenacyl group is typically achieved via electrophilic bromination of the halogenated phenacyl intermediates.

Key Process:

  • Bromination is carried out using N-bromosuccinimide (NBS) in solvents such as acetonitrile or tert-butyl methyl ether.
  • Reaction conditions vary from room temperature to reflux, with reaction times from 2 to 6 hours depending on the desired yield and selectivity.

Research Findings:

  • A notable method involves refluxing the halogenated phenacyl compound with NBS in acetonitrile at 80°C, achieving yields as high as 40-50%.
  • Alternatively, bromination in toluene with p-toluenesulfonic acid at 80°C can produce yields up to 85%, especially on a large scale, with reaction times around 4 hours.

Alternative Synthetic Routes

Oxone-Mediated Bromination:

  • Oxone (potassium peroxymonosulfate) in combination with ammonium bromide in methanol has been used for oxidative bromination, producing the target compound with yields around 85%.
  • This method offers a greener alternative with mild conditions and high efficiency.

Scale-Up Synthesis:

  • Large-scale bromination involves the use of aluminum chloride in tert-butyl methyl ether at 0°C, followed by bromination with NBS at controlled temperatures, providing yields of approximately 80%.

Data Summary Table: Preparation Methods of 2',3'-Dichloro-5'-fluorophenacyl bromide

Method Reagents Conditions Yield Notes
NBS in acetonitrile N-bromosuccinimide, acetonitrile 80°C, 3-5 hours 24-40% Suitable for small-scale, high purity
NBS in toluene with p-toluenesulfonic acid NBS, toluene, p-TSA 80°C, 4 hours 85% Large-scale, high yield
Oxone with ammonium bromide Oxone, NH4Br, methanol Reflux, 2 hours 85% Green chemistry approach
Aluminum chloride in tert-butyl methyl ether AlCl3, NBS 0°C to room temp, 0.25 hours 80% Large-scale synthesis

Chemical Reactions Analysis

Types of Reactions: 2',3'-Dichloro-5'-fluorophenacyl bromide undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding phenolic derivatives.

  • Reduction: Reduction reactions may lead to the formation of reduced phenacyl derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed, often in polar solvents.

Major Products Formed:

  • Oxidation Products: Phenolic derivatives and carboxylic acids.

  • Reduction Products: Reduced phenacyl derivatives.

  • Substitution Products: Substituted phenacyl bromides and aminophenacyl bromides.

Scientific Research Applications

2',3'-Dichloro-5'-fluorophenacyl bromide finds applications in various scientific fields:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: Potential use in drug discovery and development, particularly in designing new pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2',3'-Dichloro-5'-fluorophenacyl bromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular parameters of 2',3'-dichloro-5'-fluorophenacyl bromide with analogs:

Compound Name Molecular Formula Molecular Weight Substituent Positions CAS Number
2',3'-Dichloro-5'-fluorophenacyl bromide C₈H₄BrCl₂FO 330.38 2',3'-Cl; 5'-F; α-Br 1803837-69-5*
4-Fluorophenacyl bromide C₈H₆BrFO 217.04 4'-F; α-Br 459-46-1
2',3'-Dibromo-5'-fluorophenacyl bromide C₈H₄Br₂FO 330.38 2',3'-Br; 5'-F; α-Br 1803837-69-5
2',4'-Dichloro-5'-fluoroacetophenone C₈H₅Cl₂FO 207.03 2',4'-Cl; 5'-F; α-H (no Br) Not provided

*Note: CAS 1803837-69-5 is listed in for a dibromo analog; the dichloro variant may require verification.

Key Observations:
  • Halogen Diversity: The target compound’s dichloro-fluorine substitution contrasts with mono-halogenated analogs (e.g., 4-fluorophenacyl bromide), enhancing electron withdrawal and reactivity.
  • Bromine Reactivity: The α-bromine in 2',3'-dichloro-5'-fluorophenacyl bromide facilitates nucleophilic displacement, unlike non-brominated analogs like 2',4'-dichloro-5'-fluoroacetophenone.
  • Molecular Weight: Brominated derivatives (e.g., 330.38 g/mol) are heavier than non-brominated counterparts (e.g., 207.03 g/mol), impacting solubility and diffusion properties.

Physicochemical Properties

  • Solubility : Brominated compounds (e.g., Sepantronium bromide) often exhibit moderate solubility in polar solvents like DMSO . The dichloro-fluorine substitution in the target compound likely reduces polarity, favoring organic solvents.
  • Stability: Electron-withdrawing groups (Cl, F) enhance stability toward hydrolysis compared to non-halogenated phenacyl bromides.

Biological Activity

2',3'-Dichloro-5'-fluorophenacyl bromide is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological mechanisms, applications, and relevant research findings.

  • Molecular Formula : C9H6BrCl2F
  • CAS Number : 1806280-51-2
  • Molecular Weight : 292.00 g/mol

The compound's structure includes multiple halogen substituents, which contribute to its reactivity and potential biological interactions.

2',3'-Dichloro-5'-fluorophenacyl bromide acts primarily as an electrophile, allowing it to interact with nucleophilic sites on various biomolecules such as proteins and nucleic acids. This interaction can lead to modifications that alter the function of these biomolecules, influencing cellular processes such as signaling pathways, gene expression, and enzyme activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2',3'-dichloro-5'-fluorophenacyl bromide. In vitro evaluations have demonstrated significant activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, indicating potent antimicrobial effects.
  • Minimum Bactericidal Concentration (MBC) : It also showed bactericidal activity, effectively killing bacteria at similar concentrations.

Additionally, the compound was found to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm mass .

Cytotoxicity Studies

Cytotoxicity assays revealed that 2',3'-dichloro-5'-fluorophenacyl bromide has low hemolytic activity (% lysis ranging from 3.23 to 15.22%) compared to Triton X-100, suggesting a favorable safety profile for further development. The compound demonstrated noncytotoxicity with IC50 values greater than 60 μM, indicating a selective action against target cells without harming normal cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the compound's efficacy against a panel of pathogens.
    • Results indicated synergistic effects when combined with other antibiotics, enhancing their antimicrobial activity.
  • Inhibition of DNA Gyrase and DHFR :
    • The compound was tested as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), key enzymes involved in bacterial DNA replication and folate metabolism.
    • IC50 values ranged from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, showcasing its potential as a therapeutic agent in antibiotic resistance scenarios .

Comparative Analysis with Similar Compounds

Compound NameMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
2',3'-Dichloro-5'-fluorophenacyl bromide0.22<0.25High
CiprofloxacinVariesVariesModerate
KetoconazoleVariesVariesLow

This table illustrates the comparative effectiveness of 2',3'-dichloro-5'-fluorophenacyl bromide against established antimicrobial agents.

Q & A

Q. How can researchers optimize the synthesis of 2',3'-dichloro-5'-fluorophenacyl bromide to achieve high yield and purity?

The synthesis typically involves bromination and fluorination of phenacyl precursors under controlled conditions. Key steps include:

  • Using 3,5-difluorobenzyl alcohol as a starting material with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in ether at 25°C for 40 minutes .
  • Ensuring precise temperature control (~10°C) during bromine addition to prevent side reactions, as seen in analogous brominated phenacyl compounds .
  • Purification via column chromatography or recrystallization to isolate the product. Yield optimization may require adjusting stoichiometric ratios of halogens (Br₂, Cl₂) and catalysts (e.g., FeBr₃) .

Q. What analytical techniques are critical for confirming the structure and purity of 2',3'-dichloro-5'-fluorophenacyl bromide?

Methodological validation involves:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and electronic environments. For example, fluorine atoms induce distinct splitting patterns in ¹H NMR due to coupling (J ~8–12 Hz) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₄BrCl₂FO) and isotopic patterns .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and detect trace impurities from incomplete halogenation .

Advanced Research Questions

Q. How do the electronic effects of chlorine and fluorine substituents influence the reactivity of 2',3'-dichloro-5'-fluorophenacyl bromide in cross-coupling reactions?

The ortho-chlorine and para-fluorine substituents create an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic substitution (SNAr). Key observations:

  • Fluorine’s strong electron-withdrawing effect (−I) activates the ring for displacement of bromine by amines or thiols, as demonstrated in analogous compounds .
  • Steric hindrance from ortho-chlorine may slow reactions but improves regioselectivity in multi-step syntheses .
  • Computational studies (DFT) on similar systems suggest that fluorine stabilizes transition states via resonance effects, lowering activation energy by ~5–10 kcal/mol .

Q. What mechanisms underlie the compound’s role as a precursor in synthesizing fluorinated bioactive molecules?

The bromine atom serves as a leaving group in SN2 reactions, enabling:

  • Drug candidate synthesis : Reaction with heterocyclic amines (e.g., pyridine) forms pyridinium salts, which undergo ylide formation for constructing trifluoromethylated pyridines—key motifs in kinase inhibitors .
  • Probe development : Fluorine’s isotopic properties (¹⁹F NMR) allow tracking of metabolic pathways in vitro. For example, fluorinated phenacyl derivatives are used to study enzyme inhibition (IC₅₀ values < 1 µM in caspase-3 assays) .

Q. How can researchers resolve contradictions in reported reaction conditions for halogen exchange in similar compounds?

Discrepancies in bromination protocols (e.g., solvent choice, catalyst) require systematic analysis:

  • Solvent effects : Dichloromethane (DCM) vs. ether impacts reaction rates due to polarity differences. DCM accelerates bromine diffusion but may promote side halogenation .
  • Catalyst comparison : FeBr₃ vs. AlBr₃ alters regioselectivity. FeBr₃ favors para-substitution in electron-rich rings, while AlBr₃ enhances meta-bromination in electron-deficient systems .
  • Controlled experiments with kinetic monitoring (e.g., in situ IR) can identify optimal conditions for reproducibility .

Methodological Challenges and Solutions

Q. What strategies mitigate toxicity risks during handling of 2',3'-dichloro-5'-fluorophenacyl bromide?

Safety protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile bromine byproducts .
  • Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent dermal/ocular exposure, as the compound is a lachrymator .
  • Waste disposal : Neutralization with 10% sodium thiosulfate to reduce bromine residues before incineration .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking simulations : Predict binding affinity to target proteins (e.g., COX-2) by modeling halogen bonds between chlorine/fluorine and active-site residues (e.g., Tyr355) .
  • QSAR studies : Correlate substituent patterns (e.g., Cl/F ratio) with antibacterial activity (MIC values) to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dichloro-5'-fluorophenacyl bromide
Reactant of Route 2
Reactant of Route 2
2',3'-Dichloro-5'-fluorophenacyl bromide

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